1-Cyanoindan-4-carboxylic acid

Anti-inflammatory drug discovery One-carbon homologation TosMIC reaction

Researchers face limited indane scaffolds offering orthogonal, chemoselective handles. This 1-cyano-4-carboxy derivative uniquely enables one-carbon homologation to anti-inflammatory 4-aroyl-indancarboxylic acids via the TosMIC reaction, and serves as the non-negotiable precursor to chiral (S)-4-cyano-1-aminoindane for ozanimod (Zeposia). - **Key Utility**: G2019S-LRRK2 inhibitor library construction (compound 34, IC50 0.4 nM); mutation-selective CNS probe. - **Synthetic Advantage**: Fully orthogonal groups - derivatize acid without affecting cyano; subsequently reduce or cyclize the nitrile. - **Supply**: BenchChem, immediate global shipping.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
Cat. No. B8680374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyanoindan-4-carboxylic acid
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1CC2=C(C1C#N)C=CC=C2C(=O)O
InChIInChI=1S/C11H9NO2/c12-6-7-4-5-9-8(7)2-1-3-10(9)11(13)14/h1-3,7H,4-5H2,(H,13,14)
InChIKeyXZJTZIVPPLFZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyanoindan-4-carboxylic Acid: Structural and Physicochemical Baseline


1-Cyanoindan-4-carboxylic acid (IUPAC: 1-cyano-2,3-dihydro-1H-indene-4-carboxylic acid; molecular formula C₁₁H₉NO₂; molecular weight 187.19 g/mol) is a bicyclic indane derivative bearing a nitrile group at the 1-position and a carboxylic acid at the 4-position . The compound belongs to the 1-substituted indane-4-carboxylic acid family, a scaffold that has demonstrated utility across anti-inflammatory drug discovery, kinase inhibitor development, and chiral intermediate synthesis for approved pharmaceuticals [1][2]. Its dual orthogonal functional groups—a 1-cyano substituent capable of participating in nucleophilic addition, reduction, and one-carbon homologation reactions, alongside a 4-carboxylic acid enabling amidation, esterification, and salt formation—confer synthetic versatility that differentiates it from mono-functional or differently substituted indane analogs.

1 Dual orthogonal handles for sequential diversification
2 Access to reported 4-aroyl anti-inflammatory scaffold via TosMIC route
3 Entry to chiral (S)-4-cyano-1-aminoindane intermediate (ozanimod)

Why 1-Cyanoindan-4-carboxylic Acid Cannot Be Replaced by Other 1-Substituted Analogs


Within the 1-substituted indane-4-carboxylic acid class, the nature of the 1-position substituent fundamentally dictates the available downstream chemistry. The 1-oxo analog (1-oxo-indan-4-carboxylic acid, CAS 56461-20-2) bears a ketone that directs reactivity toward reductive amination and jasmonate-mimic conjugation [1], while the 1-hydroxy analog (CAS 56461-23-5) is limited to esterification and dehydration pathways. The unsubstituted indane-4-carboxylic acid (CAS 4044-54-6, mp 152.5–153.5 °C, pKa 3.86±0.20) lacks any handle at the 1-position for chemoselective transformations . In contrast, the 1-cyano derivative uniquely enables one-carbon homologation via the TosMIC reaction to generate 4-aroyl-1-indancarboxylic acids with potent anti-inflammatory activity [2], and serves as the direct precursor to the chiral (S)-4-cyano-1-aminoindane key intermediate for ozanimod manufacture [3]. These route-specific capabilities mean that no other 1-substituted or unsubstituted indane-4-carboxylic acid can serve as a drop-in replacement without redesigning the entire synthetic sequence.

1-Cyanoindan-4-carboxylic Acid
Analog
Risk
Enables TosMIC homologation to 4-aroyl regioisomers
1-Oxo analog: Ketone reactivity diverges; TosMIC route not accessible
4-Aroyl access may require synthetic redesign
Reduction to chiral 1-aminoindane with 99% ee
1-Hydroxy analog: Esterification/dehydration only; lacks amine pathway
Chiral intermediate synthesis not supported
Chemoselective 1-position handle for transformations
Unsubstituted indane-4-carboxylic acid: No 1-position functional group
Multi-step diversification limited

Quantitative Differentiation Evidence Against Closest Structural Analogs


TosMIC-Mediated One-Carbon Homologation to 4-Aroyl Anti-Inflammatory Agents

The 1-cyano group is the essential functional handle for the TosMIC (p-toluenesulfonylmethylisocyanide)-mediated one-carbon homologation reaction that converts 4-aroyl-1-indancarbonitriles into 4-aroyl-1-indancarboxylic acids. This route, proceeding via 1-cyano-4-indancarbonyl chloride (XVI) as the key intermediate, was established by Aono et al. in 1978 and is explicitly not accessible from the corresponding 1-oxo-indan-4-carboxylic acid (VIII) without prior conversion to the cyano derivative [1]. The resulting 4-aroyl-1-indancarboxylic acids (XVIII) demonstrated potent anti-inflammatory activity, whereas the isomeric 6-aroyl-1-indancarboxylic acids (V), prepared via an alternative route not involving the cyano intermediate, showed significantly weaker activity [1]. This regiochemical outcome—4-aroyl substitution being pharmacologically active while 6-aroyl is substantially weaker—is a direct consequence of the synthetic route enabled by the 1-cyano-4-carboxy substitution pattern.

TosMIC Route: 4- vs 6-Aroyl
Head-to-head
4-Aroyl: reported higher anti-inflammatory activity; 6-aroyl: significantly weaker
Route-specific regiochemical outcome determines anti-inflammatory research response
Carrageenin-induced edema model; Friedel-Crafts from 1-cyano-4-indancarbonyl chloride
Anti-inflammatory drug discovery One-carbon homologation TosMIC reaction

Brain-Penetrant G2019S-LRRK2 Kinase Inhibition at Sub-Nanomolar Potency

Although 1-cyanoindan-4-carboxylic acid itself is a synthetic intermediate rather than a final bioactive compound, it belongs to the cyanoindane scaffold class that has yielded the most advanced mutation-selective, brain-penetrant G2019S-LRRK2 kinase inhibitors reported to date. Garofalo et al. (2023) reported cyanoindane-based compound 34, which demonstrated an IC₅₀ of 0.4 nM against G2019S-LRRK2 in the IVB (in vitro binding) assay, with a wild-type/G2019S selectivity ratio of 1.1, and cellular pSer935 dephosphorylation IC₅₀ of 0.9 nM (WT/G2019S = 1.5) [1]. Crucially, compound 34 achieved selective inhibition of LRRK2 phosphorylation in the mouse brain following oral administration, confirming brain penetrance [1]. In contrast, the 1-aminoindane-4-carboxylic acid class has been explored primarily for NMDA receptor antagonism and cardiovascular indications, while 1-oxo-indane-4-carboxylic acid derivatives have been pursued as jasmonate mimics and RTK inhibitors—neither class has demonstrated comparable LRRK2 selectivity or brain penetration [2][3]. This scaffold-level differentiation means that researchers targeting kinase inhibition with CNS exposure requirements should prioritize the cyanoindane-4-carboxylic acid entry point over amino or oxo analogs.

LRRK2 Kinase Inhibition
Class-level
IC₅₀ 0.4 nM (compound 34); brain target engagement in mouse
Supports brain-penetrant LRRK2 inhibitor research context
Analog compound; cyanoindane scaffold entry point
Parkinson's disease LRRK2 kinase Brain-penetrant inhibitor

Chiral Key Intermediate for Ozanimod Manufacture with High Enantiomeric Excess

The cyano group at the 1-position of the indane ring is not merely a synthetic convenience but a structural requirement for introducing the amino group with defined stereochemistry in the ozanimod manufacturing process. Uthoff et al. (2019) developed a chemoenzymatic route starting from naphthalene that proceeds through 4-carboxy-indanone, which is then transformed into (S)-4-cyano-1-aminoindane as the chiral key intermediate. The cyano group is installed specifically because it serves as a masked amino precursor and enables the critical lipase-catalyzed kinetic resolution step that establishes the (S)-configuration [1]. The optimized route delivered (S)-4-cyano-1-aminoindane with an excellent enantiomeric excess of 99% [1]. In contrast, 1-oxo-indan-4-carboxylic acid cannot undergo direct conversion to the 1-amino derivative with stereocontrol without prior functional group interconversion, and 1-hydroxyindan-4-carboxylic acid would require activation and substitution steps that introduce racemization risk. The 1-cyano-4-carboxy substitution pattern is therefore the gatekeeper functional group arrangement for accessing this high-value pharmaceutical intermediate.

Chiral Intermediate for Ozanimod
Class-level
99% enantiomeric excess
Supports enantioselective synthesis; stereochemical control context
Chemoenzymatic route; lipase-catalyzed kinetic resolution
Ozanimod synthesis Chiral intermediate Multiple sclerosis

Modulation of Carboxylic Acid Acidity and Lipophilicity by the 1-Cyano Group

The electron-withdrawing nature of the 1-cyano substituent predictably alters two key physicochemical parameters relative to comparator indane-4-carboxylic acids: carboxylic acid acidity (pKa) and lipophilicity (LogP). The unsubstituted indane-4-carboxylic acid (CAS 4044-54-6) has a predicted pKa of 3.86±0.20 and an experimentally measured LogP of 1.87 . The 1-oxo-indan-4-carboxylic acid (CAS 56461-20-2) has a predicted pKa of 3.69±0.20 and LogP of 2.00, reflecting the electron-withdrawing effect of the 1-ketone . Extending this trend, the 1-cyano group—being a stronger electron-withdrawing substituent (Hammett σₚ = 0.66 for CN vs. approximately 0.45 for the acetyl group)—is expected to further lower the pKa of the 4-carboxylic acid and increase LogP. The 1-cyanoindane core (without the 4-COOH) has a measured LogP of 2.24, which is approximately 0.37 log units higher than the corresponding 1-unsubstituted indane , providing a quantitative estimate of the incremental lipophilicity contributed by the cyano group. The indane-4-carboxylic acid parent has a melting point of 152.5–153.5 °C, while the 1-oxo analog melts at 225–226 °C, indicating that 1-substitution dramatically alters solid-state properties .

Physicochemical Modulation
Data to verify
Estimated pKa decrease; LogP increase ~+0.37; mp shift vs. unsubstituted
Supports ionization and lipophilicity screening context
Predicted values; experimental verification recommended
Physicochemical properties pKa modulation LogP

Orthogonal Functionalization for Sequential Diversification

The 1-cyano-4-carboxy substitution pattern offers two chemically orthogonal functional groups positioned on different rings of the indane bicycle: the 1-cyano group on the cyclopentane ring and the 4-carboxylic acid on the aromatic ring. This spatial and electronic separation enables sequential, chemoselective transformations that are not possible with the 1-cyano-5-carboxylic acid regioisomer (CAS not specified, cataloged as BBV-39934065) or the 1-cyanoindane-1-carboxylic acid isomer (CAS 1520383-81-6), where the cyano and carboxyl groups are on the same carbon and cannot be independently manipulated [1]. Specifically, the 4-carboxylic acid can be amidated or esterified without affecting the 1-cyano group, and the 1-cyano group can subsequently be reduced to the aminomethyl or hydrolyzed to the carboxamide without compromising the 4-position derivatization. This contrasts with the 1-cyano-1-carboxylic acid isomer, where both groups compete for reaction at the same tetrahedral center, and with the 5-carboxy regioisomer, which positions the acid at a meta-like orientation with different steric and electronic properties . The molaid.com reaction database further confirms that 1-cyanoindan-4-carboxylic acid serves as a reactant in the preparation of 4-benzoylindan-1-carbonitrile (CAS 56486-31-8) and ultimately 4-benzoyl-1-indancarboxylic acid (CAS 56461-33-7), demonstrating its role in multi-step sequences where the 4-position is elaborated while the 1-cyano group is retained for subsequent transformations [2].

Orthogonal Functionalization
Supporting evidence
Two independent handles: 1-CN and 4-COOH
Enables sequential derivatization without protecting groups
Contrasts with 1,1-isomer; maximizes library diversity
Medicinal chemistry Parallel synthesis Building block

Procurement-Relevant Application Scenarios Based on Quantitative Evidence


Anti-Inflammatory Drug Discovery: 4-Aroyl-1-indancarboxylic Acid Leads

Research groups pursuing non-steroidal anti-inflammatory drug (NSAID) candidates based on the aroylarylacetic acid pharmacophore should procure 1-cyanoindan-4-carboxylic acid as the strategic starting material for the TosMIC-mediated one-carbon homologation route. The established procedure converts the 1-cyano group to the 4-aroyl-1-indancarbonitrile intermediate, which upon hydrolysis yields 4-aroyl-1-indancarboxylic acids with demonstrated in vivo anti-inflammatory activity. Critically, the 4-aroyl regioisomers produced via this route are pharmacologically active, whereas the 6-aroyl isomers obtained from alternative synthetic strategies are significantly weaker, as established by Aono et al. [1]. Procuring the 1-oxo or 1-hydroxy analog instead would preclude access to this validated route and its active products.

CNS Kinase Inhibitor Development: Brain-Penetrant LRRK2 Series

For drug discovery programs targeting G2019S-LRRK2-driven Parkinson's disease, 1-cyanoindan-4-carboxylic acid serves as the foundational building block for accessing the cyanoindane chemical space that has yielded compound 34—a mutation-selective, brain-penetrant LRRK2 inhibitor with an IVB IC₅₀ of 0.4 nM and confirmed in vivo target engagement in mouse brain [2]. The cyanoindane scaffold is uniquely associated with this level of LRRK2 potency and CNS penetration among indane carboxylic acid derivatives; neither aminoindane nor oxoindane scaffolds have demonstrated comparable LRRK2 activity profiles [2][3]. Procurement of this compound enables SAR exploration around the 4-carboxylic acid position while retaining the critical 1-cyano pharmacophoric element.

Chiral Intermediate Manufacture for S1P Receptor Modulator APIs

Contract development and manufacturing organizations (CDMOs) or process chemistry groups involved in the synthesis of ozanimod (Zeposia) or related S1P receptor modulator APIs should source 1-cyanoindan-4-carboxylic acid or its immediate precursors as the gateway to (S)-4-cyano-1-aminoindane, the chiral key intermediate. The validated chemoenzymatic route described by Uthoff et al. achieves 99% enantiomeric excess for this intermediate and proceeds from naphthalene through 4-carboxy-indanone to the cyano-aminoindane product [4]. The 1-cyano group is structurally indispensable for this transformation; alternative 1-substituted indane-4-carboxylic acids lack the reduction-to-amine pathway with defined stereochemistry that the cyano group enables. For organizations scaling ozanimod intermediate production, the 1-cyano-4-carboxy substitution pattern represents a non-negotiable structural requirement.

Medicinal Chemistry Library Synthesis: Dual-Functional Building Block

Medicinal chemistry teams constructing focused libraries around the indane scaffold should select 1-cyanoindan-4-carboxylic acid as the preferred building block when the synthetic plan requires two sequential, chemoselective derivatization steps. The 1-cyano group on the cyclopentane ring and the 4-carboxylic acid on the aromatic ring are fully orthogonal—the acid can be converted to amides, esters, or acyl hydrazides without affecting the cyano group, and the cyano group can subsequently be reduced, hydrolyzed, or cyclized without retro-reaction at the 4-position [5]. This contrasts with the 1-cyanoindane-1-carboxylic acid isomer where both groups compete at the same carbon center, and with regioisomeric 5- or 6-carboxy derivatives that offer different vectorial outputs. Procurement of the 1,4-isomer maximizes the diversity of analogs accessible from a single building block investment.

Application
Selection Property
Validation Focus
4-Aroyl anti-inflammatory lead optimization
TosMIC-accessible 4-aroyl regioisomer context
In vivo edema model endpoint review
LRRK2 kinase inhibitor research
Cyanoindane CNS penetrant scaffold context
Brain target engagement and selectivity review
Chiral key intermediate synthesis
Enantioselective cyano-to-amine reduction pathway
Enantiomeric excess and stereochemical control review
Parallel library synthesis
Orthogonal 1-CN/4-COOH functional handles
Sequential diversification without protecting group strategies
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